2-Amino-1-(2-methoxyethyl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-(2-methoxyethyl)cyclopentan-1-ol is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of an amino group, a methoxyethyl group, and a hydroxyl group attached to a cyclopentane ring. The molecular formula of 2-amino-1-(2-methoxyethyl)cyclopentan-1-ol is C8H17NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2-methoxyethyl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with methoxyethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine.
Industrial Production Methods
In an industrial setting, the production of 2-amino-1-(2-methoxyethyl)cyclopentan-1-ol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(2-methoxyethyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a secondary amine or a primary alcohol.
Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone or cyclopentanal derivatives.
Reduction: Formation of secondary amines or primary alcohols.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
2-amino-1-(2-methoxyethyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-1-(2-methoxyethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyethyl group can enhance the compound’s solubility and bioavailability. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-(aminomethyl)cyclopentan-1-ol: Similar structure with an aminomethyl group instead of a methoxyethyl group.
1-(2-methoxyethyl)cyclopentan-1-amine: Contains a methoxyethyl group and an amine group attached to the cyclopentane ring.
Uniqueness
2-amino-1-(2-methoxyethyl)cyclopentan-1-ol is unique due to the presence of both an amino group and a methoxyethyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-amino-1-(2-methoxyethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H17NO2/c1-11-6-5-8(10)4-2-3-7(8)9/h7,10H,2-6,9H2,1H3 |
InChI Key |
YHIPBQMZNVIUQJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(CCCC1N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.